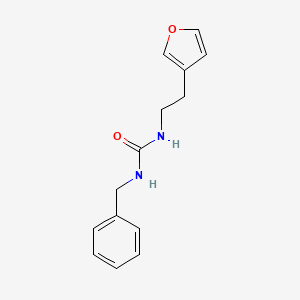
1-Benzyl-3-(2-(Furan-3-yl)ethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[2-(furan-3-YL)ethyl]urea is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzyl group attached to a urea moiety, which is further linked to a furan ring
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[2-(furan-3-YL)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.
Action Environment
The action, efficacy, and stability of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-(furan-3-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-[2-(furan-2-YL)ethyl]urea: Similar structure but with the furan ring attached at a different position.
1-Benzyl-3-[2-(thiophen-3-YL)ethyl]urea: Contains a thiophene ring instead of a furan ring.
1-Benzyl-3-[2-(pyridin-3-YL)ethyl]urea: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-Benzyl-3-[2-(furan-3-YL)ethyl]urea is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(15-8-6-13-7-9-18-11-13)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOIIJRLXLBWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)
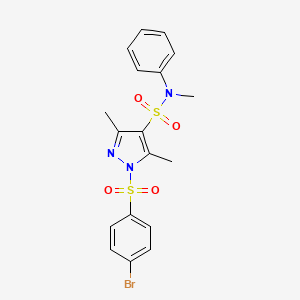
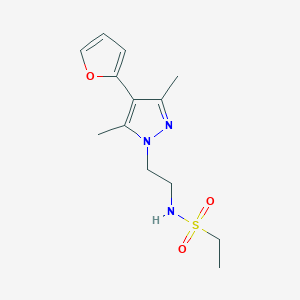
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)
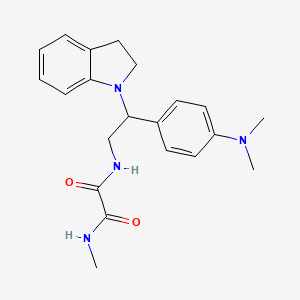
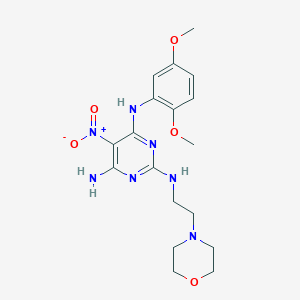
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)
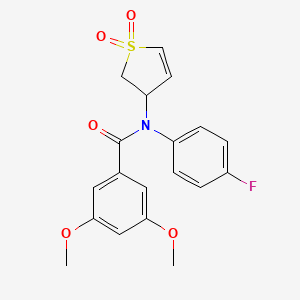
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
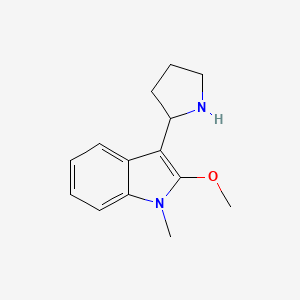
![4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2481479.png)
